1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine
Overview
Description
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine is a complex organic compound that features a combination of phenyl, pyrazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and triazole rings, followed by their functionalization and coupling.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Preparation of Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reactions: The phenyl groups and other substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine: Lacks the pyrazole and additional phenyl groups.
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]propan-1-amine: Lacks the triazole group.
Uniqueness
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine is unique due to the combination of phenyl, pyrazole, and triazole moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-3-(1,2,4-triazol-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6/c1-3-7-21(8-4-1)22-11-13-24(14-12-22)27-25(18-30-32-27)17-29-26(23-9-5-2-6-10-23)15-16-33-20-28-19-31-33/h1-14,18-20,26,29H,15-17H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJOKUZPVHCRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)CNC(CCN4C=NC=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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